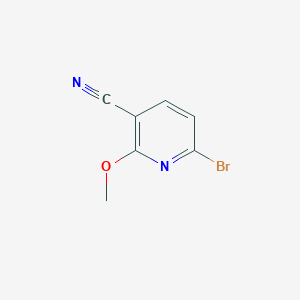

6-Bromo-2-methoxynicotinonitrile

Description

BenchChem offers high-quality 6-Bromo-2-methoxynicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-methoxynicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c1-11-7-5(4-9)2-3-6(8)10-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGDTAWLZWYISW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856944 | |

| Record name | 6-Bromo-2-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256790-45-0 | |

| Record name | 6-Bromo-2-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-methoxynicotinonitrile

Introduction: The Significance of 6-Bromo-2-methoxynicotinonitrile in Modern Drug Discovery

6-Bromo-2-methoxynicotinonitrile is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bromo, a methoxy, and a nitrile group on a pyridine core, offers a versatile scaffold for the synthesis of a diverse array of complex molecules. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, enabling the introduction of various functional groups, while the methoxy and nitrile moieties can be further manipulated or can participate in crucial binding interactions with biological targets. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this valuable compound, intended for researchers, scientists, and professionals in drug development.

Strategic Synthesis Design: A Two-Step Pathway

The synthesis of 6-Bromo-2-methoxynicotinonitrile can be efficiently achieved through a two-step sequence starting from the readily available 2-chloronicotinonitrile. This strategy leverages a nucleophilic aromatic substitution to introduce the methoxy group, followed by a regioselective electrophilic aromatic substitution to install the bromine atom.

The overall synthetic transformation is depicted below:

Caption: Overall synthetic route to 6-Bromo-2-methoxynicotinonitrile.

Part 1: Synthesis of 2-Methoxynicotinonitrile via Nucleophilic Aromatic Substitution

The initial step involves the conversion of 2-chloronicotinonitrile to 2-methoxynicotinonitrile. This transformation is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the 2-position of the ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group by a methoxide nucleophile.[1][2]

Mechanism of Methoxylation:

The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Caption: Mechanism of the nucleophilic aromatic substitution for methoxylation.

Experimental Protocol: Methoxylation of 2-Chloronicotinonitrile

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloronicotinonitrile | 138.55 | 10.0 g | 0.072 mol |

| Sodium Methoxide | 54.02 | 4.28 g | 0.079 mol |

| Methanol (anhydrous) | 32.04 | 100 mL | - |

Procedure:

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with anhydrous methanol (100 mL).

-

Reagent Addition: Sodium methoxide (4.28 g, 0.079 mol) is carefully added to the methanol with stirring until fully dissolved.

-

To this solution, 2-chloronicotinonitrile (10.0 g, 0.072 mol) is added.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The methanol is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is partitioned between water (100 mL) and ethyl acetate (100 mL). The aqueous layer is extracted with ethyl acetate (2 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is evaporated under reduced pressure to yield the crude product. The crude 2-methoxynicotinonitrile can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford a white to off-white solid.

Expected Yield: 80-90%

Part 2: Regioselective Bromination of 2-Methoxynicotinonitrile

The final step is the introduction of a bromine atom at the 6-position of the 2-methoxynicotinonitrile ring. This is an electrophilic aromatic substitution reaction. The 2-methoxy group is an activating, ortho-para directing group. In this case, the 6-position is electronically favored for electrophilic attack. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for activated aromatic systems.[3][4]

Rationale for Regioselectivity:

The methoxy group at the 2-position donates electron density to the pyridine ring through resonance, particularly activating the ortho (position 3) and para (position 5) positions. However, steric hindrance from the adjacent nitrile group at position 3 disfavors electrophilic attack at this position. The 6-position, being para to the activating methoxy group, is therefore the most favorable site for bromination.

Caption: Rationale for the regioselective bromination at the 6-position.

Experimental Protocol: Bromination of 2-Methoxynicotinonitrile

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methoxynicotinonitrile | 134.14 | 5.0 g | 0.037 mol |

| N-Bromosuccinimide (NBS) | 177.98 | 6.9 g | 0.039 mol |

| Acetonitrile | 41.05 | 100 mL | - |

Procedure:

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with 2-methoxynicotinonitrile (5.0 g, 0.037 mol) and acetonitrile (100 mL).

-

Reagent Addition: N-Bromosuccinimide (6.9 g, 0.039 mol) is added portion-wise to the stirred solution at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 12-16 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material.

-

Work-up: Upon completion, the acetonitrile is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate (100 mL) and washed with a saturated aqueous solution of sodium thiosulfate (50 mL) to quench any remaining NBS, followed by water (50 mL) and brine (50 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield 6-Bromo-2-methoxynicotinonitrile as a solid.

Expected Yield: 75-85%

Characterization Data

The identity and purity of the final product, 6-Bromo-2-methoxynicotinonitrile, should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the molecule.

-

¹³C NMR: To confirm the carbon framework.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point: To assess purity.

Conclusion

The described two-step synthesis provides a robust and scalable method for the preparation of 6-Bromo-2-methoxynicotinonitrile. The pathway is characterized by its use of readily available starting materials, mild reaction conditions, and high yields. The strategic application of nucleophilic aromatic substitution followed by regioselective electrophilic bromination offers a clear and efficient route to this valuable building block, empowering further innovation in the fields of medicinal chemistry and drug development.

References

-

Rostron, C., & Barber, J. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Oxford Learning Link. Retrieved from [Link]

- Taylor, E. C., & Crovetti, A. J. (1954). Pyridine-1-oxides. I. Synthesis of 2-Chloronicotinonitrile and Related Compounds. Journal of the American Chemical Society, 76(1), 1633–1637.

- Carreño, M. C., García Ruano, J. L., & Urbano, A. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331.

-

Miller, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

- THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. (2024). Chemistry of Heterocyclic Compounds, 60(9/10).

- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.

-

N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-methoxynicotinonitrile

Abstract

6-Bromo-2-methoxynicotinonitrile is a substituted pyridine derivative of significant interest to researchers in synthetic chemistry and drug discovery. As a functionalized heterocyclic building block, it incorporates several key reactive sites—a pyridine ring, a bromo substituent, a methoxy group, and a nitrile moiety—making it a versatile precursor for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, leveraging available data from chemical suppliers and computational predictions where experimental data is not publicly available. It is designed to equip researchers, chemists, and drug development professionals with the essential technical information required for its handling, characterization, and effective utilization in laboratory settings.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure and unique identifiers. 6-Bromo-2-methoxynicotinonitrile is registered under CAS Number 1256790-45-0.[1][2] Its molecular structure consists of a pyridine ring substituted at the 2-, 3-, and 6-positions with a methoxy group, a cyano (nitrile) group, and a bromine atom, respectively.

Diagram 1: Chemical Structure of 6-Bromo-2-methoxynicotinonitrile

A 2D representation of 6-Bromo-2-methoxynicotinonitrile.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1256790-45-0 | [1][2] |

| Molecular Formula | C₇H₅BrN₂O | [1] |

| Molecular Weight | 213.03 g/mol | [1] |

| SMILES | N#CC1=C(OC)N=C(Br)C=C1 | [2] |

| MDL Number | MFCD18258525 | [1] |

Physicochemical and Predicted Properties

Experimentally determined physicochemical data for 6-Bromo-2-methoxynicotinonitrile is not widely available in public literature. The data presented below is a combination of information from suppliers and computationally predicted values. It is critical for researchers to note that predicted values serve as estimations and should be confirmed experimentally.

Table 2: Summary of Physicochemical Properties

| Property | Value / Observation | Notes |

| Appearance | White to light yellow solid (Predicted) | Based on related compounds like Methyl 6-bromo-2-methoxynicotinate.[3] |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poor solubility in water is predicted. | Based on general solubility of similar heterocyclic compounds. |

| Storage | Store at 2-8°C under an inert atmosphere. | Recommended by suppliers to ensure stability.[2] |

Spectroscopic Profile (Theoretical)

For a molecule to be unambiguously identified and its purity assessed, a complete spectroscopic profile is essential. As experimental spectra are not publicly available, this section provides a theoretical analysis of the expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy.

Predicted ¹H Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the methoxy protons and the two aromatic protons on the pyridine ring.

-

Methoxy Protons (-OCH₃): A singlet is expected around δ 3.9 - 4.1 ppm . This signal integrates to 3 hydrogens. Its chemical shift is influenced by the electron-donating nature of the oxygen and the aromatic ring.

-

Aromatic Proton (H-5): A doublet is predicted in the aromatic region, likely between δ 7.0 - 7.5 ppm . This proton is coupled to H-4, resulting in a doublet.

-

Aromatic Proton (H-4): A doublet is predicted further downfield, likely between δ 7.8 - 8.2 ppm . Its proximity to the electron-withdrawing nitrile group shifts it downfield relative to H-5. This proton is coupled to H-5.

Predicted ¹³C Nuclear Magnetic Resonance (NMR)

The ¹³C NMR spectrum is predicted to show seven unique carbon signals:

-

Aromatic Carbons: Five signals corresponding to the carbons of the pyridine ring. The carbons attached to the bromo (C6), methoxy (C2), and nitrile (C3) groups will have distinct chemical shifts influenced by these substituents.

-

Nitrile Carbon (-CN): A signal expected around δ 115 - 120 ppm .

-

Methoxy Carbon (-OCH₃): A signal expected around δ 55 - 60 ppm .

Predicted Infrared (IR) Spectroscopy

Key vibrational frequencies are expected to be observed:

-

C≡N (Nitrile) Stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹ .

-

C=N and C=C (Aromatic Ring) Stretches: Multiple peaks in the 1400-1600 cm⁻¹ region.

-

C-O (Methoxy) Stretch: A strong peak in the 1000-1300 cm⁻¹ region.

-

C-Br Stretch: A peak in the lower frequency region, typically 500-650 cm⁻¹ .

Experimental Protocols for Verification

To validate the identity, purity, and properties of 6-Bromo-2-methoxynicotinonitrile, standardized experimental protocols are required. The following sections detail the methodologies for key analytical techniques.

Protocol for Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides a quick assessment of a solid compound's purity. A sharp melting range typically indicates high purity, whereas a broad and depressed range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrument Calibration: Before analysis, the melting point apparatus is calibrated using a standard with a known, sharp melting point (e.g., benzoic acid).

-

Measurement: The capillary tube is placed in the heating block of a digital melting point apparatus.

-

Heating Rate: The temperature is increased rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Workflow for NMR Spectrum Acquisition

Rationale: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. A logical workflow ensures high-quality, reproducible data for structural confirmation.

Diagram 2: Experimental Workflow for NMR Analysis

A standardized workflow for acquiring and interpreting NMR spectra.

Causality in NMR Protocol:

-

Deuterated Solvent (e.g., CDCl₃, DMSO-d₆): Used to avoid a large solvent signal that would obscure the analyte's signals. The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability during the experiment.

-

Internal Standard (e.g., TMS): Tetramethylsilane (TMS) is often added as it provides a reference signal at 0 ppm, against which all other chemical shifts are measured.

-

Shimming: This process optimizes the homogeneity of the magnetic field across the sample volume, leading to sharper, more resolved peaks and is crucial for high-quality data.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 1256790-45-0 is not publicly available, a hazard assessment can be made based on the compound's functional groups and data from closely related analogues.

GHS Hazard Classification (Inferred): Based on the GHS classification for the isomer 2-Bromo-6-methoxynicotinonitrile, the following hazards should be anticipated:

-

H302: Harmful if swallowed (Acute toxicity, oral).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled (Acute toxicity, inhalation).

-

H335: May cause respiratory irritation.

Handling Precautions:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][4]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling.[4]

Storage:

-

Store in a tightly sealed container in a cool, dry place.[2]

-

Suppliers recommend storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to maintain long-term stability.[2]

Conclusion

6-Bromo-2-methoxynicotinonitrile is a valuable chemical intermediate whose full experimental characterization is not yet part of the public domain. This guide has consolidated its known identity and provided a robust, theoretically-grounded framework for its physicochemical properties, spectroscopic profile, and safe handling. The included protocols offer a standardized approach for researchers to perform their own characterization and validation. As this compound sees wider use, it is anticipated that a more complete, experimentally verified dataset will become available, which will further enhance its utility in scientific research and development.

References

-

PubChem. (n.d.). PubChem Compound Summary for CID 17756737, 1-Alkyl-2-acylglycerol. Retrieved January 20, 2026, from [Link].

-

PubChem. (n.d.). PubChem Compound Summary for CID 12302244, 5-(2-Cyclopropen-1-ylidene)-1,3-cyclopentadiene. Retrieved January 20, 2026, from [Link].

-

PubChem. (n.d.). PubChem Compound Summary for CID 10657538, 6-Bromo-2-methoxyquinoline. Retrieved January 20, 2026, from [Link].

-

Ark Pharma Inc. (n.d.). 6-bromo-2-methoxynicotinonitrile. Retrieved January 20, 2026, from [Link]

Sources

- 1. 1256790-45-0 | 6-Bromo-2-methoxynicotinonitrile - Moldb [moldb.com]

- 2. N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide | C18H16Cl2F2N4OS | CID 57826797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 6-broMo-2-Methoxynicotinate | 1009735-24-3 [chemicalbook.com]

- 4. 5-(2-Cyclopropen-1-ylidene)-1,3-cyclopentadiene | C8H6 | CID 12302244 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-2-methoxynicotinonitrile: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Nicotinonitriles

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and biologically active compounds.[1] Among the diverse landscape of pyridine-based building blocks, nicotinonitrile derivatives have emerged as particularly valuable intermediates. Their inherent electronic properties and versatile reactivity allow for the construction of complex molecular architectures with tailored pharmacological profiles. 6-Bromo-2-methoxynicotinonitrile (CAS No. 1256790-45-0) represents a key reagent in this class, offering multiple reactive sites for strategic diversification in the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors. This guide provides a comprehensive technical overview of its synthesis, reactivity, and application, designed to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective and safe utilization in a laboratory setting. The key data for 6-Bromo-2-methoxynicotinonitrile are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1256790-45-0 | [1][2][3] |

| Molecular Formula | C₇H₅BrN₂O | [1][2][3] |

| Molecular Weight | 213.03 g/mol | [1] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥95% | [2][3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2][3] |

Safety Profile:

6-Bromo-2-methoxynicotinonitrile is classified as an irritant and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The following GHS hazard statements apply:

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H332: Harmful if inhaled

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for 6-Bromo-2-methoxynicotinonitrile is not extensively documented in publicly available literature, a plausible and chemically sound synthetic strategy involves the electrophilic bromination of 2-methoxynicotinonitrile. The pyridine ring is generally deactivated towards electrophilic aromatic substitution; however, the methoxy group at the 2-position is an activating, ortho-, para-director. This directing effect, coupled with the deactivating nature of the nitrile group, would favor bromination at the 6-position.

A general procedure for such a transformation would involve the treatment of 2-methoxynicotinonitrile with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent, potentially with a catalytic amount of acid to facilitate the reaction.

Alternatively, a nucleophilic aromatic substitution approach on a di-halogenated precursor could be envisioned. For instance, the selective methoxylation of 2,6-dibromonicotinonitrile at the more reactive 2-position could yield the desired product.

Chemical Reactivity and Synthetic Utility

The true value of 6-Bromo-2-methoxynicotinonitrile lies in its versatility as a synthetic intermediate. The presence of three distinct functional groups—the bromo, methoxy, and nitrile moieties—allows for a wide range of chemical transformations. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The electron-deficient nature of the pyridine ring enhances the reactivity of the C-Br bond towards oxidative addition to a palladium(0) catalyst, the initial step in many cross-coupling catalytic cycles. This makes 6-Bromo-2-methoxynicotinonitrile an excellent substrate for several key transformations:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids or esters.

-

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide variety of amines.

These reactions allow for the introduction of diverse molecular fragments at the 6-position of the nicotinonitrile core, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Experimental Protocols

The following are detailed, step-by-step methodologies for key cross-coupling reactions, adapted from established procedures for the structurally similar 6-bromonicotinonitrile. These protocols serve as a robust starting point for the functionalization of 6-Bromo-2-methoxynicotinonitrile.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol outlines the synthesis of 2-methoxy-6-phenylnicotinonitrile, demonstrating a typical C-C bond formation.

Materials:

-

6-Bromo-2-methoxynicotinonitrile (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene (10 mL)

-

Degassed water (2 mL)

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

-

To a round-bottom flask, add 6-Bromo-2-methoxynicotinonitrile, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene and degassed water to the flask.

-

Heat the reaction mixture to 100°C and stir vigorously for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-methoxy-6-phenylnicotinonitrile.

Protocol 2: Sonogashira Coupling with Phenylacetylene

This protocol describes the synthesis of 2-methoxy-6-(phenylethynyl)nicotinonitrile, a valuable intermediate for further functionalization.

Materials:

-

6-Bromo-2-methoxynicotinonitrile (1.0 mmol)

-

Phenylacetylene (1.2 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol)

-

Copper(I) iodide (CuI) (0.06 mmol)

-

Triethylamine (TEA) (2.0 mmol)

-

Anhydrous dimethylformamide (DMF) (5 mL)

-

Schlenk tube or sealed reaction vessel

Procedure:

-

To a Schlenk tube, add 6-Bromo-2-methoxynicotinonitrile, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add DMF, triethylamine, and phenylacetylene.

-

Seal the vessel and heat the reaction mixture to 100°C for 8-10 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield 2-methoxy-6-(phenylethynyl)nicotinonitrile.

Protocol 3: Buchwald-Hartwig Amination with Morpholine

This protocol details the synthesis of 2-methoxy-6-morpholinonicotinonitrile, showcasing a C-N bond formation.

Materials:

-

6-Bromo-2-methoxynicotinonitrile (1.0 mmol)

-

Morpholine (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)

-

Xantphos (0.04 mmol)

-

Cesium carbonate (Cs₂CO₃) (1.4 mmol)

-

Anhydrous toluene (5 mL)

-

Sealed reaction tube

Procedure:

-

To a sealed reaction tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

-

Evacuate and backfill the tube with an inert gas.

-

Add toluene, 6-Bromo-2-methoxynicotinonitrile, and morpholine.

-

Seal the tube and heat the mixture to 110°C for 18 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to obtain 2-methoxy-6-morpholinonicotinonitrile.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

The 6-substituted nicotinonitrile scaffold is a key pharmacophore in the design of kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, while the substituent at the 6-position can be tailored to occupy the hydrophobic pocket, thereby enhancing potency and selectivity.

A notable example highlighting the utility of this scaffold is the development of PF-06651600, a selective covalent inhibitor of Janus kinase 3 (JAK3).[1] 6-bromonicotinonitrile serves as a crucial intermediate in its synthesis.[1] The JAK-STAT signaling pathway is implicated in inflammatory and autoimmune diseases, making JAK3 an attractive therapeutic target.[1] The derivatization of the 6-position of the nicotinonitrile core is a key strategy in the design of such inhibitors.

The ability to readily functionalize 6-Bromo-2-methoxynicotinonitrile via the cross-coupling reactions detailed above makes it an invaluable tool for generating libraries of novel compounds for screening against a wide range of kinase targets.

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.8-8.0 ppm (d, 1H): Aromatic proton at the 4-position, coupled to the proton at the 5-position.

-

δ ~7.0-7.2 ppm (d, 1H): Aromatic proton at the 5-position, coupled to the proton at the 4-position.

-

δ ~4.0-4.2 ppm (s, 3H): Methoxy protons.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~160-165 ppm: Carbon of the C-O bond.

-

δ ~140-145 ppm: Aromatic carbon at the 4-position.

-

δ ~120-125 ppm: Aromatic carbon at the 6-position (attached to Br).

-

δ ~115-120 ppm: Nitrile carbon.

-

δ ~110-115 ppm: Aromatic carbon at the 5-position.

-

δ ~105-110 ppm: Aromatic carbon at the 3-position.

-

δ ~55-60 ppm: Methoxy carbon.

Mass Spectrometry (EI):

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

-

m/z ~212/214: [M]⁺ and [M+2]⁺ molecular ions.

-

m/z ~197/199: [M - CH₃]⁺

-

m/z ~184/186: [M - CO]⁺

-

m/z ~133: [M - Br]⁺

Infrared (IR) Spectroscopy:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching (methoxy group).

-

~2230-2210 cm⁻¹: C≡N stretching.

-

~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching.

-

~1250-1000 cm⁻¹: C-O stretching (aryl ether).

-

~700-500 cm⁻¹: C-Br stretching.

Conclusion

6-Bromo-2-methoxynicotinonitrile is a strategically important and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for a wide range of synthetic manipulations, with the bromine atom serving as a key handle for diversification through robust and well-established palladium-catalyzed cross-coupling reactions. The nicotinonitrile scaffold is a proven pharmacophore in the design of kinase inhibitors, and this particular derivative provides a valuable platform for the generation of novel, potent, and selective therapeutic agents. This guide provides the foundational knowledge and practical protocols to effectively utilize 6-Bromo-2-methoxynicotinonitrile in the pursuit of innovative medicines.

References

-

Lead Sciences. 6-Bromo-2-methoxynicotinonitrile. Available from: [Link]

Sources

An In-depth Technical Guide to 6-Bromo-2-methoxynicotinonitrile: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Pyridine Derivative

In the landscape of modern organic synthesis and medicinal chemistry, substituted pyridine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and functional materials. Among these, 6-Bromo-2-methoxynicotinonitrile stands out as a highly versatile and valuable building block. Its unique arrangement of a bromine atom, a methoxy group, and a nitrile function on the pyridine ring offers a rich platform for a diverse array of chemical transformations. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and reactivity, with a focus on its practical applications in research and development.

The strategic placement of the bromine atom at the 6-position provides a reactive handle for cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or alkyl substituents. The methoxy group at the 2-position influences the electronic properties of the ring and can modulate the reactivity of the other positions. Finally, the nitrile group at the 3-position is a versatile functional group that can be transformed into a variety of other functionalities, such as amines, carboxylic acids, and amides, further expanding the synthetic utility of this scaffold.

Chemical Identity and Nomenclature

The unequivocally correct IUPAC name for this compound is 6-Bromo-2-methoxypyridine-3-carbonitrile . However, it is also commonly referred to as 6-Bromo-2-methoxynicotinonitrile. For clarity and consistency, the IUPAC name will be used throughout this guide.

| Identifier | Value |

| IUPAC Name | 6-Bromo-2-methoxypyridine-3-carbonitrile |

| Common Name | 6-Bromo-2-methoxynicotinonitrile |

| CAS Number | 1256790-45-0[1] |

| Molecular Formula | C₇H₅BrN₂O[1] |

| Molecular Weight | 213.03 g/mol [1] |

| SMILES | COC1=NC(Br)=CC=C1C#N |

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties of a compound is crucial for its safe handling, storage, and application in chemical reactions. Below is a summary of the available data for 6-Bromo-2-methoxypyridine-3-carbonitrile and related compounds.

| Property | Value | Notes |

| Appearance | White to off-white solid | Inferred from related compounds. |

| Melting Point | Not explicitly reported. Similar compounds like 6-Bromo-2-pyridinecarbonitrile have a melting point of 100-104 °C[2]. | Estimation based on analogous structures. |

| Boiling Point | Not explicitly reported. 2-Bromo-6-methoxypyridine has a boiling point of 206 °C[3][4]. | Estimation based on analogous structures. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred from general properties of similar organic molecules. |

| Storage | Store in an inert atmosphere at 2-8°C[1]. | Recommended for maintaining chemical stability. |

Safety Information

6-Bromo-2-methoxypyridine-3-carbonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[1].

Synthesis and Characterization

The synthesis of 6-Bromo-2-methoxypyridine-3-carbonitrile can be approached through several synthetic routes, often involving the functionalization of a pre-existing pyridine ring. A plausible and efficient method involves the methylation of the corresponding 2-hydroxy-6-bromonicotinonitrile.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to 6-Bromo-2-methoxypyridine-3-carbonitrile.

Experimental Protocol: Methylation of 6-Bromo-2-hydroxypyridine-3-carbonitrile

This protocol is adapted from a general procedure for the methylation of a hydroxy-pyridine derivative.

Materials:

-

6-Bromo-2-hydroxypyridine-3-carbonitrile

-

Iodomethane (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 6-Bromo-2-hydroxypyridine-3-carbonitrile (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).

-

Add iodomethane (1.5 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford 6-Bromo-2-methoxypyridine-3-carbonitrile as a solid.

Causality behind Experimental Choices:

-

Potassium carbonate acts as a base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide-like species.

-

Iodomethane is a reactive electrophile for the methylation reaction.

-

Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.

-

Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and byproducts.

Spectroscopic Characterization (Predicted)

-

¹H NMR: Two doublets in the aromatic region corresponding to the two protons on the pyridine ring. A singlet for the methoxy group protons.

-

¹³C NMR: Seven distinct signals corresponding to the seven carbon atoms in the molecule, including the nitrile carbon, the methoxy carbon, and the five carbons of the pyridine ring.

Reactivity and Synthetic Applications

The chemical reactivity of 6-Bromo-2-methoxypyridine-3-carbonitrile is dominated by the presence of the bromine atom at the 6-position and the nitrile group at the 3-position. These functional groups allow for a wide range of transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon bonds.[5]

The Suzuki-Miyaura coupling enables the introduction of aryl and heteroaryl substituents at the 6-position. This is a widely used strategy in the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.[6]

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized starting point and may require optimization for specific substrates.[6]

Materials:

-

6-Bromo-2-methoxypyridine-3-carbonitrile (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 eq)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

-

In a dry reaction vessel, combine 6-Bromo-2-methoxypyridine-3-carbonitrile, the arylboronic acid, the base, and the palladium catalyst.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent mixture via syringe.

-

Stir the reaction mixture at a temperature typically ranging from 80-110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

Nucleophilic Aromatic Substitution

While less common than electrophilic substitution on pyridine rings, nucleophilic aromatic substitution (SₙAr) can occur, particularly when the ring is activated by electron-withdrawing groups. The nitrile group in 6-Bromo-2-methoxypyridine-3-carbonitrile can facilitate such reactions, potentially allowing for the displacement of the methoxy group by strong nucleophiles under specific conditions.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are a cornerstone of medicinal chemistry, and 6-Bromo-2-methoxypyridine-3-carbonitrile serves as a key starting material for the synthesis of various biologically active compounds. The imidazo[4,5-b]pyridine scaffold, which can be constructed from derivatives of this compound, is found in molecules with antiviral and antibacterial properties.[7] The ability to introduce diverse substituents through cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Conclusion

6-Bromo-2-methoxypyridine-3-carbonitrile is a synthetically versatile building block with significant potential in organic synthesis and medicinal chemistry. Its trifunctional nature provides a rich platform for the construction of complex molecular architectures. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers, enabling the efficient and safe utilization of this important chemical intermediate in their scientific endeavors. The continued exploration of the reactivity and applications of this compound is expected to lead to the discovery of novel molecules with important biological and material properties.

References

- Bourichi, S., et al. (2017). 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine.

-

PubChem. 6-Bromo-2-methoxypyridin-3-amine. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

- Chiba, S., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions.

-

Myers, A. G. The Suzuki Reaction. Harvard University. [Link]

- Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.

-

Beilstein Journals. Supplementary Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

-

YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

-

PubMed Central. Essential Medicinal Chemistry of Essential Medicines. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

Sources

The Definitive Spectroscopic Guide to 6-Bromo-2-methoxynicotinonitrile: A Comprehensive Technical Analysis for Researchers

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 6-Bromo-2-methoxynicotinonitrile, a substituted pyridine derivative, represents a scaffold of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The interplay of its electron-withdrawing nitrile group, electron-donating methoxy group, and the heavy bromine atom on the pyridine ring creates a unique electronic environment that influences its reactivity and potential biological activity. This technical guide provides an in-depth analysis of the spectral characteristics of 6-Bromo-2-methoxynicotinonitrile, offering a predictive yet robustly justified dataset for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this document outlines detailed, field-proven protocols for the acquisition of this critical data, ensuring reproducibility and accuracy in the laboratory.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be utilized throughout this guide.

Caption: Molecular structure and atom numbering of 6-Bromo-2-methoxynicotinonitrile.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination. The predicted chemical shifts for 6-Bromo-2-methoxynicotinonitrile are based on established substituent effects on the pyridine ring and data from analogous structures.[1]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methoxy group protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| H4 | ~7.8 | d | ~8.0 | The H4 proton is expected to be the most deshielded aromatic proton due to the anisotropic effect of the adjacent nitrile group and the electron-withdrawing nature of the pyridine nitrogen. It will appear as a doublet due to coupling with H5. |

| H5 | ~7.2 | d | ~8.0 | The H5 proton will be upfield relative to H4. Its chemical shift is influenced by the ortho-bromine and the meta-methoxy and nitrile groups. It will appear as a doublet due to coupling with H4. |

| -OCH₃ | ~4.0 | s | - | The protons of the methoxy group are not coupled to any other protons and will therefore appear as a sharp singlet. The chemical shift is typical for a methoxy group attached to an aromatic ring.[2] |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to display seven distinct signals, corresponding to the six carbon atoms of the pyridine ring and the nitrile group, plus the carbon of the methoxy group.

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| C2 | ~160 | The C2 carbon, bonded to the electronegative oxygen of the methoxy group and the ring nitrogen, will be significantly deshielded. |

| C3 | ~110 | The C3 carbon, attached to the nitrile group, will be influenced by its electron-withdrawing character. |

| C4 | ~140 | The C4 carbon is expected to be deshielded due to its position relative to the nitrogen and the nitrile group. |

| C5 | ~125 | The C5 carbon's chemical shift will be influenced by the adjacent bromine atom and the other ring substituents. |

| C6 | ~145 | The C6 carbon, directly bonded to the bromine atom, will experience a deshielding effect. |

| -CN | ~117 | The nitrile carbon typically resonates in this region. |

| -OCH₃ | ~55 | This chemical shift is characteristic of a methoxy group carbon attached to an aromatic system. |

Experimental Protocol for NMR Data Acquisition

The following protocol is a self-validating system for obtaining high-quality NMR data.

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 6-Bromo-2-methoxynicotinonitrile.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) to serve as an internal reference.

-

Transfer the solution to a 5 mm NMR tube, ensuring a sample height of about 4-5 cm.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans (typically 16) to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) will likely be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Calibrate the ¹³C spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

-

Integrate the signals in the ¹H spectrum and pick the peaks for both spectra to determine their precise chemical shifts.

-

Predicted Infrared (IR) Spectral Data

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of 6-Bromo-2-methoxynicotinonitrile is based on the characteristic absorption frequencies of its constituent moieties.[3][4][5][6]

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Vibrational Mode |

| C-H (aromatic) | 3100-3000 | Medium-Weak | Stretching |

| C-H (methyl) | 2950-2850 | Medium | Stretching |

| C≡N (nitrile) | 2240-2220 | Strong, Sharp | Stretching |

| C=C, C=N (pyridine ring) | 1600-1450 | Medium-Strong | Stretching |

| C-O (aromatic ether) | 1270-1230 and 1050-1010 | Strong | Asymmetric and Symmetric Stretching |

| C-Br | 700-500 | Medium-Strong | Stretching |

Experimental Protocol for FT-IR Data Acquisition

This protocol ensures the reliable acquisition of infrared spectra.[7][8][9][10][11]

Caption: Workflow for FT-IR data acquisition and processing.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Clean the surface of the Attenuated Total Reflectance (ATR) crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Collect a background spectrum to account for atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place a small amount of the solid 6-Bromo-2-methoxynicotinonitrile sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

If necessary, perform an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

-

Apply a baseline correction to the spectrum to remove any broad, underlying features.

-

Identify and label the major absorption peaks.

-

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.[12][13][14][15]

Molecular Ion (M⁺): Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) with an intensity ratio of approximately 1:1, corresponding to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.

-

[M]⁺ (with ⁷⁹Br): m/z = 212

-

[M+2]⁺ (with ⁸¹Br): m/z = 214

Predicted Fragmentation Pattern: The fragmentation of 6-Bromo-2-methoxynicotinonitrile under electron ionization (EI) is expected to proceed through several key pathways:

-

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 197/199.

-

Loss of a methoxy radical (•OCH₃): This would lead to a fragment at m/z 181/183.

-

Loss of carbon monoxide (CO) from the [M-CH₃]⁺ fragment: This would produce an ion at m/z 169/171.

-

Loss of bromine radical (•Br): This would result in a fragment at m/z 133.

-

Loss of the nitrile group (•CN): This would lead to a fragment at m/z 186/188.

Caption: Predicted major fragmentation pathways for 6-Bromo-2-methoxynicotinonitrile.

Experimental Protocol for GC-MS Data Acquisition

The following protocol is designed for the robust analysis of volatile and semi-volatile compounds like 6-Bromo-2-methoxynicotinonitrile.[16][17][18][19][20]

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Setup:

-

Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms).

-

Set the GC oven temperature program to achieve good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and then hold for a few minutes.

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-300) in electron ionization (EI) mode.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Acquire the data, which will consist of a total ion chromatogram (TIC) and a mass spectrum for each point in the chromatogram.

-

-

Data Analysis:

-

Identify the peak corresponding to 6-Bromo-2-methoxynicotinonitrile in the TIC.

-

Extract the mass spectrum for this peak.

-

Analyze the molecular ion and the fragmentation pattern to confirm the structure of the compound.

-

Conclusion

This technical guide provides a comprehensive, predictive, and methodologically sound overview of the key spectral data for 6-Bromo-2-methoxynicotinonitrile. The presented ¹H NMR, ¹³C NMR, IR, and MS data, while predicted, are grounded in established spectroscopic principles and substituent effects, offering a reliable reference for researchers. The detailed experimental protocols are designed to be self-validating, ensuring that scientists in drug development and related fields can confidently acquire and interpret high-quality spectral data for this and similar heterocyclic compounds. By integrating theoretical predictions with practical, step-by-step methodologies, this guide serves as an essential tool for the accurate and efficient characterization of novel chemical entities.

References

-

GCMS Standard Operating Procedure. (n.d.). Retrieved from [Link]

-

FTIR Standard Operating Procedure. (n.d.). Retrieved from [Link]

- Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477.

-

GCMS Standard Operating Procedure. (n.d.). Retrieved from [Link]

-

Mills, A. (n.d.). Standard Operating Procedure 1 FTIR (Spectrum One). Retrieved from [Link]

-

Shimadzu FTIR Standard Operating Procedure. (n.d.). Retrieved from [Link]

-

Standard Operating Procedure for the Perkin Elmer model 1600 FTIR. (2007). Retrieved from [Link]

- Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Sci-Hub.

- Shundo, M., & Ikeda, T. (1956). Correlations of the infrared spectra of some pyridines. Journal of the American Chemical Society, 78(14), 3511–3514.

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). Retrieved from [Link]

-

SOP data acquisition - R-NMR. (n.d.). Retrieved from [Link]

-

SOP for Calibration of FT-IR Spectrometer. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Standard Operating Procedure H-NMR. (n.d.). Retrieved from [Link]

-

Standard Operating Procedure - The University of Melbourne. (2026). Retrieved from [Link]

-

Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax. (n.d.). EPA. Retrieved from [Link]

-

RIT-Shimadzu GC-MS 2010 SOP. (n.d.). Retrieved from [Link]

- Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 726–733.

- Tomasik, P., & Zalewski, R. (1977). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Chemistry of Heterocyclic Compounds, 13(7), 773–778.

-

Stepbystep procedure for NMR data acquisition. (n.d.). Retrieved from [Link]

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved from [Link]

- Piguet, C., Tissot, A., & Bünzli, J. C. G. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13476–13488.

- Acquiring 1 H and 13 C Spectra. (2018). In Modern NMR Techniques for Synthetic Chemistry (pp. 119-144).

-

Preparing Samples For NMR Acquisition and Software For Processing The Spectra. (n.d.). Scribd. Retrieved from [Link]

-

13-C NMR Protocol for beginners AV-400. (n.d.). Retrieved from [Link]

-

Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. (1991). SPIE Digital Library. Retrieved from [Link]

- Infrared Absorption Spectra of Quaternary Salts of Pyridine. (1961). Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 9(8), 509-516.

-

Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016). ResearchGate. Retrieved from [Link]

-

FTIR spectrum for Pyridine. (n.d.). ResearchGate. Retrieved from [Link]

- Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes. (1976). Applied Spectroscopy, 30(2), 214-217.

-

NMR Predictor. (n.d.). Chemaxon Docs. Retrieved from [Link]

-

CASPRE - 13 C NMR Predictor. (n.d.). Retrieved from [Link]

-

Modern open-source tools for simulation of NMR spectra. (2016). Chemistry Stack Exchange. Retrieved from [Link]

-

1 H NMR spectra of a sample containing 0.05 M pyridine. (n.d.). ResearchGate. Retrieved from [Link]

-

Simulate and predict NMR spectra. (n.d.). Retrieved from [Link]

-

Predict 1H proton NMR spectra. (n.d.). Retrieved from [Link]

-

Predict 13C carbon NMR spectra. (n.d.). Retrieved from [Link]

-

PROSPRE - 1 H NMR Predictor. (n.d.). Retrieved from [Link]

-

Predict - NMRium demo. (n.d.). Retrieved from [Link]

-

Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. (2022). YouTube. Retrieved from [Link]

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2016). Journal of Heterocyclic Chemistry, 53(4), 1145-1152.

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

-

common fragmentation mechanisms in mass spectrometry. (2022). YouTube. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. spiedigitallibrary.org [spiedigitallibrary.org]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. cbic.yale.edu [cbic.yale.edu]

- 8. profandrewmills.com [profandrewmills.com]

- 9. mse.iastate.edu [mse.iastate.edu]

- 10. my.che.utah.edu [my.che.utah.edu]

- 11. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 12. article.sapub.org [article.sapub.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. scribd.com [scribd.com]

- 17. cbic.yale.edu [cbic.yale.edu]

- 18. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 20. rit.edu [rit.edu]

An In-depth Technical Guide to 6-Bromo-2-methoxynicotinonitrile for Researchers and Drug Development Professionals

Introduction: A Versatile Scaffold for Drug Discovery

6-Bromo-2-methoxynicotinonitrile is a halogenated pyridine derivative that has emerged as a valuable intermediate in the synthesis of a wide array of pharmaceutical agents. Its utility lies in its dual reactive sites: the bromine atom at the 6-position, which is highly amenable to various palladium-catalyzed cross-coupling reactions, and the nitrile group, which can be further transformed into other functional groups. This unique combination makes it a strategic building block for introducing a substituted pyridine moiety into complex target molecules.

The 2-methoxynicotinonitrile core is a privileged structure found in numerous biologically active compounds, particularly in the realm of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The structural rigidity and specific electronic properties of the pyridine ring, combined with the ability to introduce diverse substituents at the 6-position, make 6-Bromo-2-methoxynicotinonitrile an attractive starting material for the synthesis of targeted therapies.

Commercial Availability and Physicochemical Properties

6-Bromo-2-methoxynicotinonitrile is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development activities. The typical purity of the commercially available material is in the range of 95-98%.

| Supplier | Purity | Available Quantities |

| BLD Pharm | ≥ 95% | 50mg, 100mg, 250mg, 1g |

| Lead Sciences | 95% | 50mg, 100mg, 250mg, 1g |

| Moldb | 98% | 50mg, 100mg, 250mg, 1g |

Physicochemical Properties:

| Property | Value (Predicted/Analog Data) | Source |

| Molecular Formula | C₇H₅BrN₂O | N/A |

| Molecular Weight | 213.03 g/mol | N/A |

| Boiling Point | ~296.5 °C | Predicted for Methyl 6-bromo-2-methoxynicotinate[1] |

| Melting Point | Not available | N/A |

| Density | ~1.53 g/cm³ | Predicted for Methyl 6-bromo-2-methoxynicotinate[1] |

| Storage | Inert atmosphere, 2-8°C | [2] |

Core Application: Synthesis of Kinase Inhibitors via Suzuki-Miyaura Coupling

A primary application of 6-Bromo-2-methoxynicotinonitrile in drug discovery is its use as a key building block in the synthesis of kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose, enabling the formation of a carbon-carbon bond between the 6-position of the nicotinonitrile ring and various aryl or heteroaryl boronic acids or their esters. This reaction is favored for its mild conditions and tolerance of a broad range of functional groups.

A key example of a biologically active scaffold that can be synthesized from 6-Bromo-2-methoxynicotinonitrile is 2-methoxy-6-(1H-pyrazol-4-yl)nicotinonitrile. The pyrazole moiety is a common feature in many kinase inhibitors, as it can participate in crucial hydrogen bonding interactions with the kinase hinge region.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves an oxidative addition, transmetalation, and reductive elimination cycle.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-Bromo-2-methoxynicotinonitrile to form a Pd(II) complex.

-

Transmetalation: The pyrazole group from the boronic ester is transferred to the palladium center, displacing the bromide. This step is facilitated by a base, which activates the boronic ester.

-

Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.

Detailed Experimental Protocol: Synthesis of 2-methoxy-6-(1H-pyrazol-4-yl)nicotinonitrile

This protocol provides a robust and reproducible method for the Suzuki-Miyaura coupling of 6-Bromo-2-methoxynicotinonitrile with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Materials:

-

6-Bromo-2-methoxynicotinonitrile (1.0 eq)

-

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Bromo-2-methoxynicotinonitrile (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (3.0 eq).

-

Causality: A flame-dried flask under an inert atmosphere is crucial to prevent moisture from quenching the reaction and deactivating the catalyst. Pd(dppf)Cl₂ is a robust catalyst for this type of coupling, known for its high efficiency and stability. Potassium carbonate is a commonly used base that is effective in activating the boronic ester for transmetalation.

-

-

Solvent Addition and Degassing: Evacuate and backfill the flask with nitrogen or argon three times. Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask. The reaction mixture should be stirred vigorously.

-

Causality: Degassing the solvent mixture by bubbling with an inert gas is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents.

-

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Causality: Elevated temperature is required to drive the reaction to completion. The reaction time may vary depending on the specific substrates and reaction scale.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Causality: The aqueous workup removes the inorganic salts and any water-soluble impurities. Ethyl acetate is a suitable solvent for extracting the desired product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 2-methoxy-6-(1H-pyrazol-4-yl)nicotinonitrile as a solid.

-

Causality: Column chromatography is a standard method for purifying organic compounds, separating the desired product from any unreacted starting materials or byproducts.

-

Safety and Handling

As a bromo-organic compound, 6-Bromo-2-methoxynicotinonitrile should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Based on data for similar bromo-substituted aromatic compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3][4]

-

Precautionary Statements: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[5][6]

For detailed safety information, it is imperative to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

6-Bromo-2-methoxynicotinonitrile is a commercially available and highly versatile building block for the synthesis of complex heterocyclic molecules, particularly kinase inhibitors. Its strategic importance lies in its ability to readily undergo Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of diverse functionalities. The detailed protocol provided herein offers a reliable method for the synthesis of a key pyrazole-substituted nicotinonitrile intermediate, demonstrating the practical utility of this compound in drug discovery research. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

-

Lead Sciences. 6-Bromo-2-methoxynicotinonitrile. ([Link])

-

PubChem. 6-Bromo-2-methoxyquinoline. ([Link])

-

Organic Chemistry Portal. Suzuki Coupling. ([Link])

-

RSC Publishing. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. ([Link])

-

MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. ([Link])

-

MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. ([Link])

-

PMC. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. ([Link])

-

American Elements. 2-Bromo-6-methoxynicotinaldehyde. ([Link])

-

MDPI. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. ([Link])

-

PubChem. 6-Bromo-2-methoxyquinoline - Safety and Hazards. ([Link])

-

PMC. 2-Methoxy-4,6-diphenylnicotinonitrile. ([Link])

-

PMC. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. ([Link])

Sources

- 1. Methyl 6-broMo-2-Methoxynicotinate | 1009735-24-3 [chemicalbook.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 6-Bromo-2-methoxyquinoline | C10H8BrNO | CID 10657538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

An In-Depth Technical Guide to 6-Bromo-2-methoxynicotinonitrile: Safety, Handling, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-methoxynicotinonitrile is a halogenated pyridine derivative that has emerged as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, comprising a pyridine ring substituted with a bromine atom, a methoxy group, and a nitrile moiety, offer multiple avenues for chemical modification. This strategic combination of functional groups makes it a valuable intermediate for the synthesis of complex heterocyclic compounds, particularly those designed as kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of the critical safety and handling procedures, detailed experimental protocols, and insights into its application in the development of novel pharmaceutical agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 6-Bromo-2-methoxynicotinonitrile is fundamental to its safe handling and effective use in synthesis.

| Property | Value | Source(s) |

| CAS Number | 1256790-45-0 | [1] |

| Molecular Formula | C₇H₅BrN₂O | [1] |

| Molecular Weight | 213.03 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Storage Temperature | 2-8°C under an inert atmosphere | [1] |

Safety and Handling

Hazard Identification and Precautionary Measures

Compounds with similar structures are classified as harmful if swallowed, in contact with skin, or if inhaled.[3][4][5] They can cause skin and serious eye irritation, as well as respiratory irritation.[3][6]

GHS Hazard Statements (Inferred):

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

Precautionary Statements:

-

Prevention: P261, P264, P270, P271, P280 - Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[4][7]

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER or doctor/physician if you feel unwell.[6]

-

Storage: P403+P233, P405 - Store in a well-ventilated place. Keep container tightly closed. Store locked up.[7]

-

Disposal: P501 - Dispose of contents/container to an approved waste disposal plant.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling 6-Bromo-2-methoxynicotinonitrile.

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[3] Eyewash stations and safety showers must be readily accessible.[3]

-

Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[3]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit should be worn to prevent skin contact.[7]

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[8]

Storage and Stability

Proper storage is crucial to maintain the integrity and purity of 6-Bromo-2-methoxynicotinonitrile.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][7] Storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[3]

Emergency Procedures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-